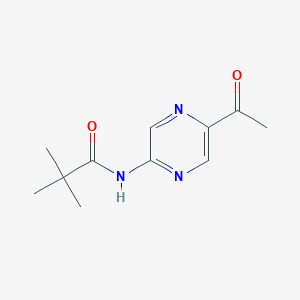

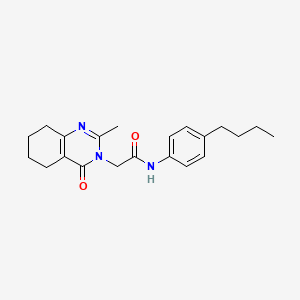

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide

説明

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP has been extensively studied for its unique properties and potential benefits in different areas such as pharmaceuticals, materials science, and agriculture.

科学的研究の応用

Aza-Wittig Reaction and Synthetic Applications

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide and related compounds have been explored for their potential in synthetic chemistry. For instance, the Aza-Wittig reaction of N-phosphorylalkyl phosphazenes with carbonyl compounds and phenylisocyanate has been studied, leading to the synthesis of substituted pyrazines and pyrazine-phosphonates. These compounds have broad implications in developing novel synthetic routes for various chemical entities (Palacios et al., 2003).

Antifungal and Antitumor Properties

Research has identified compounds derived from acetylpyrazines, including N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, with notable antifungal and antitumor effects. These effects are mediated by cellular iron chelation, suggesting a unique mechanism of action that could be harnessed for therapeutic applications. Such studies highlight the compound's potential in treating diseases and its role in medicinal chemistry (Opletalová et al., 2008).

Fungicidal and Insecticidal Activities

The introduction of N-acetyl pyrazoline derivatives, including structures related to N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, has been investigated for their fungicidal and insecticidal activities. Such derivatives have shown efficacy against various pests and fungi, indicating their potential in agricultural chemistry for developing new pest control agents (Zhao et al., 2008).

Structural and Supramolecular Studies

Structural studies of triazole derivatives prepared by oxidative cyclization of thiosemicarbazides, including pyrazine derivatives, have contributed to the understanding of molecular and supramolecular arrangements. These studies provide insights into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Artime et al., 2018).

Tuberculostatic Activity

The functionalization of pyrazoles derived from (trifluoromethyl)pyrazole, which shares a structural motif with N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide, has been studied for their tuberculostatic activity. Such research underscores the compound's relevance in developing new treatments for tuberculosis, demonstrating its versatile application in drug discovery (Bazhin et al., 2017).

作用機序

Target of Action

The primary target of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is Poly (ADP-ribose) polymerase 7 (PARP7) . PARP7 is a member of the PARP family involved in DNA repair and genomic stability .

Mode of Action

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide acts as an inhibitor of PARP7 . By inhibiting PARP7, it interferes with the enzyme’s ability to repair damaged DNA within cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Biochemical Pathways

The inhibition of PARP7 by N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide affects several biochemical pathways. These include the DNA repair pathway and the programmed cell death pathway . By disrupting these pathways, the compound can induce cell death in cancer cells .

Result of Action

The result of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide’s action is the induction of cell death in cancer cells . By inhibiting PARP7 and disrupting DNA repair, the compound causes an accumulation of DNA damage that the cancer cells cannot repair. This leads to cell death, reducing the number of cancer cells and potentially shrinking tumors .

特性

IUPAC Name |

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQJLVOATZBNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)

![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)

![1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2523663.png)

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)